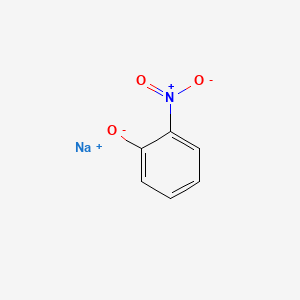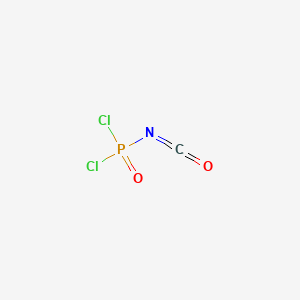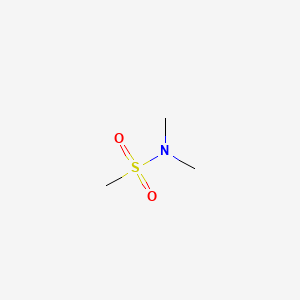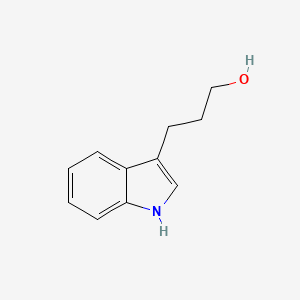
2-ニトロフェノールナトリウム
概要
説明
Sodium 2-nitrophenolate is an organic compound with the chemical formula C6H4NO3Na. It is a sodium salt of 2-nitrophenol and appears as a red to dark red crystalline powder. This compound is known for its solubility in water and its applications in various fields, including agriculture, dye manufacturing, and pharmaceuticals .
科学的研究の応用
Sodium 2-nitrophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: It acts as a plant growth regulator, promoting cell division and growth in various crops.
Medicine: It is investigated for its potential use in pharmaceuticals due to its biological activity.
Industry: It is used in the manufacture of pesticides and as a stabilizer in certain chemical formulations
作用機序
Target of Action
Sodium 2-nitrophenolate primarily targets cation channels (Ca 2+, K +, and Na +) in cells . It also interacts with nitrate reductase and nitrate transporter , two key enzymes related to the nitrate reduction pathway .
Mode of Action
The phosphorylated form of sodium para-nitrophenolate reduces the activity of cation channels by inhibiting the activity of the enzyme tyrosine phosphatase . This interaction leads to changes in the cell’s ion balance, affecting various cellular processes. Additionally, sodium 2-nitrophenolate has been found to upregulate nitrate reductase and nitrate transporter, promoting the denitrification process .
Biochemical Pathways
The primary biochemical pathway affected by sodium 2-nitrophenolate is the nitrate reduction pathway . By upregulating nitrate reductase and nitrate transporter, sodium 2-nitrophenolate promotes the conversion of nitrate to nitrogen gas, a process known as denitrification. This can have significant downstream effects, particularly in environments with high nitrate levels.
Result of Action
The action of sodium 2-nitrophenolate results in improved denitrification efficiency in bacteria . This can lead to an increase in the removal rate of nitrates from the environment, making sodium 2-nitrophenolate a promising tool for treating high-nitrate wastewater .
Action Environment
The efficacy and stability of sodium 2-nitrophenolate can be influenced by various environmental factors. For instance, its ability to promote denitrification is particularly useful in environments with high-salt and high-nitrogen conditions, such as certain types of wastewater . .
生化学分析
Biochemical Properties
Sodium 2-nitrophenolate plays a significant role in biochemical reactions, particularly in plant growth regulation. It interacts with various enzymes and proteins, such as nitrate reductase and nitrate transporter, which are crucial for the nitrate reduction pathway . These interactions enhance the denitrification process, making Sodium 2-nitrophenolate a valuable compound in agricultural applications.
Cellular Effects
Sodium 2-nitrophenolate has notable effects on different types of cells and cellular processes. In plants, it has been shown to improve seed germination and seedling growth under salt stress conditions . It enhances the activities of antioxidant enzymes like superoxide dismutase, peroxidase, and catalase, thereby reducing oxidative stress in cells. Additionally, Sodium 2-nitrophenolate influences cell signaling pathways and gene expression, contributing to improved stress tolerance and overall plant health.
Molecular Mechanism
At the molecular level, Sodium 2-nitrophenolate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to the activation or inhibition of enzymes involved in critical biochemical pathways . For instance, it upregulates nitrate reductase and nitrate transporter, enhancing the nitrate reduction process . These molecular interactions result in significant changes in gene expression and cellular metabolism, promoting growth and stress resilience.
Temporal Effects in Laboratory Settings
The effects of Sodium 2-nitrophenolate can vary over time in laboratory settings. Studies have shown that its stability and degradation are influenced by factors such as temperature and storage conditions . Over time, the compound may undergo degradation, leading to changes in its efficacy and impact on cellular functions. Long-term exposure to Sodium 2-nitrophenolate has been observed to maintain its beneficial effects on cellular processes, although the extent of these effects may diminish with prolonged use.
Dosage Effects in Animal Models
In animal models, the effects of Sodium 2-nitrophenolate vary with different dosages. Low to moderate doses have been found to enhance growth and stress tolerance without causing adverse effects . High doses may lead to toxicity and negative impacts on cellular functions. It is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
Sodium 2-nitrophenolate is involved in several metabolic pathways, particularly those related to nitrate reduction and denitrification . It interacts with enzymes such as nitrate reductase, which plays a pivotal role in converting nitrate to nitrite. This interaction enhances the efficiency of the denitrification process, leading to improved nitrogen metabolism and reduced environmental impact.
Transport and Distribution
Within cells and tissues, Sodium 2-nitrophenolate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of Sodium 2-nitrophenolate within tissues is crucial for its overall efficacy and impact on cellular functions.
Subcellular Localization
Sodium 2-nitrophenolate exhibits specific subcellular localization patterns that influence its activity and function. It is often localized in compartments where it can interact with target enzymes and proteins . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. Understanding the subcellular localization of Sodium 2-nitrophenolate is essential for elucidating its precise mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2-nitrophenolate can be synthesized through the reaction of 2-nitrophenol with a strong base such as sodium hydroxide. The reaction typically involves dissolving 2-nitrophenol in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of sodium 2-nitrophenolate .
Industrial Production Methods: In industrial settings, the production of sodium 2-nitrophenolate follows a similar process but on a larger scale. The reaction is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity of the product. The final product is then crystallized, filtered, and dried for commercial use .
化学反応の分析
Types of Reactions: Sodium 2-nitrophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroquinone derivatives.
Reduction: It can be reduced to form 2-aminophenol.
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitroquinone derivatives.
Reduction: 2-Aminophenol.
Substitution: Various substituted phenols depending on the reagents used.
類似化合物との比較
Sodium 2-nitrophenolate can be compared with other nitrophenolate compounds such as:
Sodium 4-nitrophenolate: Similar in structure but differs in the position of the nitro group, affecting its reactivity and applications.
Sodium 5-nitrophenolate: Used in similar applications but has different physical and chemical properties due to the position of the nitro group.
Uniqueness: Sodium 2-nitrophenolate is unique due to its specific position of the nitro group, which imparts distinct reactivity and makes it suitable for specific applications in agriculture and industry .
Conclusion
Sodium 2-nitrophenolate is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important reagent in scientific research and industrial processes.
特性
IUPAC Name |
sodium;2-nitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKBOWBNOCUNJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-75-5 (Parent) | |
| Record name | Sodium 2-nitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5035616 | |
| Record name | Sodium 2-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-39-5, 36729-73-4 | |
| Record name | Sodium 2-nitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-nitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-nitrophenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitrophenol sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-NITROPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E51940U944 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Sodium 2-nitrophenolate form complexes with crown ethers? If so, which ones?
A1: Yes, Sodium 2-nitrophenolate can form complexes with certain crown ethers. Research indicates that it forms complexes with benzo-15-crown-5 (B15C5), dibenzo-18-crown-6 (DB18C6), and dibenzo-24-crown-8 (DB24C8) []. One notable example is the formation of the complex [(sodium 2-nitrophenolate)2(DB24C8)], where two Sodium 2-nitrophenolate molecules coordinate with one DB24C8 molecule.
Q2: What analytical technique has been used to quantify Sodium 2-nitrophenolate in complex mixtures?
A2: While the provided research papers do not directly discuss the quantification of Sodium 2-nitrophenolate, one paper details a method for analyzing various plant growth regulators in water-soluble fertilizers using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) []. While not specifically used for Sodium 2-nitrophenolate in these papers, HPLC-MS/MS could potentially be adapted for its quantification in complex mixtures due to its high sensitivity and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














